1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Description
The compound 1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a heterocyclic molecule featuring a pyrrole core substituted with a 2,5-difluorophenyl group and a triazoloquinoline sulfanyl moiety. Key features include:
- Pyrrole ring: 2,5-Dimethyl substitution and a 2,5-difluorophenyl group at position 1.
- Ethanone bridge: Linked to a sulfur atom at position 2.
- Triazoloquinoline system: A fused [1,2,4]triazolo[4,3-a]quinoline group attached via the sulfanyl moiety.
Properties
IUPAC Name |
1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4OS/c1-14-11-18(15(2)29(14)21-12-17(25)8-9-19(21)26)22(31)13-32-24-28-27-23-10-7-16-5-3-4-6-20(16)30(23)24/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFFRVREINDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , featuring multiple functional groups that contribute to its biological activity. The structure includes:
- A pyrrole ring which is known for its role in various biological processes.
- A triazole moiety , which is often associated with antifungal and antibacterial properties.
- A sulfanyl group , which may enhance interaction with biological targets.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrrole rings suggests potential inhibition of key metabolic pathways. For instance:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or infectious disease pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors related to neurotransmission or immune response.
Antitumor Activity
Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated 36 disubstituted derivatives for their antitumor activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI) . While specific data on this compound's cytotoxicity is limited, its structural similarity to these derivatives suggests potential efficacy.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10 |
| Compound B | MCF7 (Breast) | 15 |
| Target Compound | TBD | TBD |
Antimicrobial Activity
Compounds with triazole rings are often evaluated for antimicrobial properties. Although specific studies on this compound's antimicrobial effects are not yet available, triazoles have been shown to exhibit broad-spectrum activity against fungi and bacteria.
Case Studies
- Synthesis and Evaluation : A study synthesized similar pyrrole-triazole compounds and evaluated their biological activities. The results indicated promising antitumor properties linked to structural features that may also apply to our target compound .
- Comparative Analysis : Similar compounds lacking certain functional groups were tested for their biological activity. The unique combination of difluorophenyl and pyrrole structures in our target compound may enhance its activity compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl Derivatives
- 1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone (): Differs in the fluorine position (4-fluorophenyl vs. 2,5-difluorophenyl) and the absence of a triazoloquinoline group. Acts as a USP14 inhibitor (IC₅₀ = 4.6 µM), highlighting the importance of fluorophenyl substitution in enzyme binding .
- 1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b]benzothiazol-3-ylsulfanyl)ethanone (): Combines chloro and fluoro substituents on the phenyl ring and replaces quinoline with benzothiazole. Molecular weight (470.97 g/mol) and lipophilicity increase due to chlorine and benzothiazole .
Impact of Fluorine Substitution
Heterocyclic System Modifications
Key Observations
- The triazoloquinoline group in the target compound likely improves binding to hydrophobic pockets in proteins compared to smaller systems like triazolopyridine .
- Thiadiazole-containing analogs () exhibit higher aqueous solubility, suggesting that replacing triazoloquinoline with smaller heterocycles could optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
